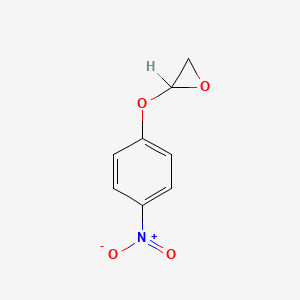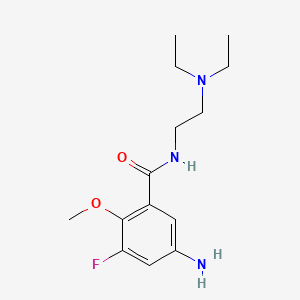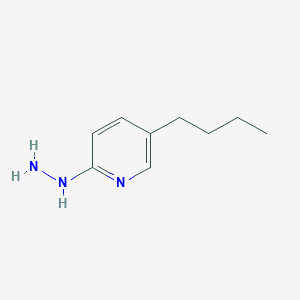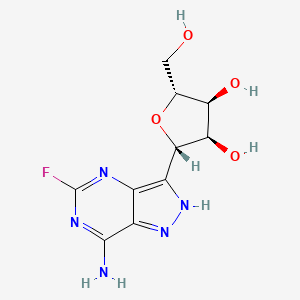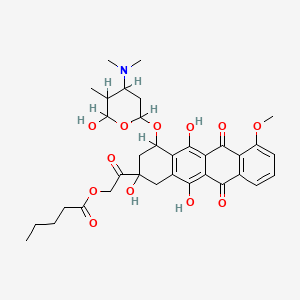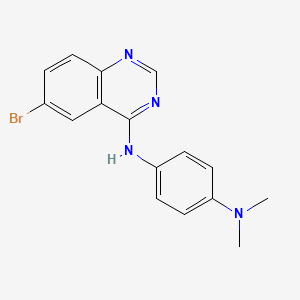
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
Quinazolines, including compounds similar to N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine, have been synthesized and evaluated for their antimalarial activity. One such compound, SSJ-717, has shown promise as a potent antimalarial drug lead (Mizukawa et al., 2021).
Organic Synthesis and Chemical Research
Research on the bromination of related compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has led to the synthesis of various bromination products, including sulfur-functionalized quinone derivatives (Aitken et al., 2016).
Radiolabeled Probe Development
Compounds analogous to N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine have been used in the synthesis of radiolabeled probes, such as SMA41, designed for studying the targeting of specific receptors like the epidermal growth factor receptor (EGFR) (Matheson et al., 2003).
Organic Light-Emitting Diodes (OLEDs)
Research has been conducted on similar compounds for applications in organic light-emitting diodes (OLEDs). Novel host materials, including those based on naphthalene-1,4-diamine derivatives, have been synthesized and shown to exhibit high thermal and morphological stability, contributing to the development of efficient yellow phosphorescent OLEDs (Zhang et al., 2015).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines, structurally related to the queried compound, have shown potent antibacterial activity against multidrug-resistant Staphylococcus aureus and other pathogens. These compounds present a promising platform for the development of new antibacterial agents (Van Horn et al., 2014).
Antileishmanial Activity
Similar quinazoline derivatives have been synthesized and tested for their efficacy against Leishmania donovani and L. amazonensis, showing potential as antileishmanial agents (Van Horn et al., 2014).
Eigenschaften
Produktname |
N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine |
|---|---|
Molekularformel |
C16H15BrN4 |
Molekulargewicht |
343.22 g/mol |
IUPAC-Name |
1-N-(6-bromoquinazolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H15BrN4/c1-21(2)13-6-4-12(5-7-13)20-16-14-9-11(17)3-8-15(14)18-10-19-16/h3-10H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
YJXQXNMNLWGBKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



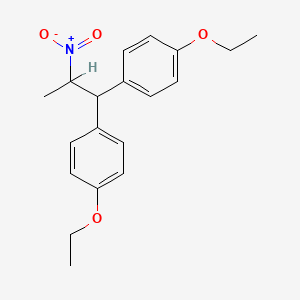
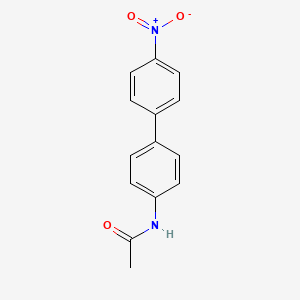
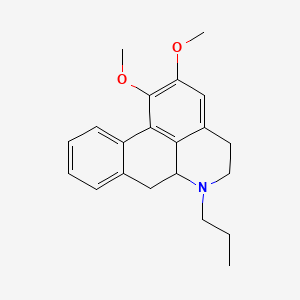
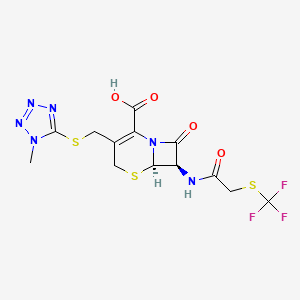
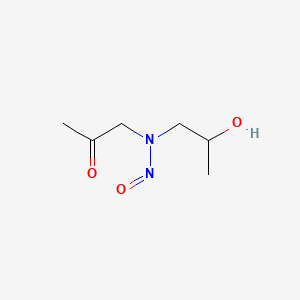
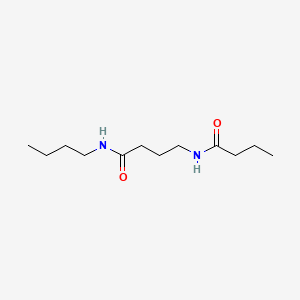
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
